molecular formula C21H21FN2O B366329 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

货号: B366329
分子量: 336.4 g/mol
InChI 键: ZJUIKJDXRMNKLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

WAY-300176 的合成涉及多个步骤。一种常见的方法包括在受控条件下将 11-(4-氟苯基)-3,3-二甲基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂庚-1-酮与适当的试剂反应。 反应条件通常涉及使用二氯甲烷和甲醇等溶剂,该过程可能包括结晶和包封等步骤以获得最终产物 .

化学反应分析

WAY-300176 经历各种类型的化学反应,包括:

    氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

    还原: 这种反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

    取代: 这种反应涉及用另一种原子或原子团替换一个原子或原子团。常见的试剂包括卤素或亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C21H21FN2OC_{21}H_{21}FN_2O and a molecular weight of approximately 348.41 g/mol. Its structure includes a dibenzo[b,e][1,4]diazepinone core with a fluorophenyl substituent that contributes to its reactivity and interaction with biological targets.

Chemistry

  • Synthesis of Complex Molecules : The compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution reactions.
  • Reagent in Organic Reactions : It is used as a reagent in synthetic pathways to create more complex organic compounds.

Biology

  • Biological Activity : Research indicates that this compound may exhibit significant biological activity. It has been studied for its potential interactions with various enzymes and receptors.
  • Fluorescent Chemosensor : The compound has been explored for its ability to act as a fluorescent chemosensor for detecting metal cations like cadmium (Cd²⁺), which is crucial for environmental monitoring and biochemistry applications.

Medicine

  • Therapeutic Potential : Studies have shown that 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may have potential therapeutic applications. It has been investigated for anxiolytic (anti-anxiety) properties and as an α-glucosidase inhibitor which could be beneficial in managing diabetes.
  • Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties and could be developed into pharmaceuticals targeting specific cancer types.

Case Studies

StudyFocusFindings
Hanze et al., 1963SynthesisDemonstrated the utility of dibenzo[b,e][1,4]diazepinones as intermediates in pharmaceutical synthesis.
Beccalli et al., 2005Biological PropertiesReported antidepressant effects associated with compounds similar to dibenzo[b,e][1,4]diazepinones.
Farnet et al., 2005Antimicrobial ActivityFound that related compounds exhibited significant antimicrobial properties.
McAlpine et al., 2008Antitumor ActivityIdentified potential antitumor effects of dibenzo[b,e][1,4]diazepinones in vitro.
McGowan et al., 2009Viral InhibitionInvestigated the role of dibenzo[b,e][1,4]diazepinones as inhibitors of hepatitis C virus polymerase.

作用机制

WAY-300176 通过抑制α-葡萄糖苷酶发挥其作用,α-葡萄糖苷酶是参与碳水化合物分解的酶。通过阻断 AF9/ENL 和 DOT1L 之间的蛋白质-蛋白质相互作用,它抑制了 MLL 融合蛋白的活性,MLL 融合蛋白与某些类型的白血病有关。 这种抑制会破坏参与癌细胞增殖的分子途径 .

相似化合物的比较

WAY-300176 在其对α-葡萄糖苷酶的特定抑制及其在阻断 AF9/ENL 和 DOT1L 之间相互作用中的作用方面是独一无二的。类似的化合物包括:

    阿卡波糖: 另一种用于治疗糖尿病的α-葡萄糖苷酶抑制剂。

    米格列醇: 一种用于控制血糖水平的类似抑制剂。

    伏格列波糖: 另一种对α-葡萄糖苷酶具有类似抑制作用的化合物。

与这些化合物相比,WAY-300176 具有独特的结构和特定的分子靶标,使其成为研究和治疗应用中有价值的化合物 .

生物活性

The compound 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family known for its potential therapeutic applications. This article explores its biological activity through various studies and findings.

  • Chemical Formula : C₁₈H₁₈F₂N₂O
  • Molecular Weight : 294.35 g/mol
  • Structure : The compound features a fluorophenyl substitution which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of research include:

  • Antidepressant Activity : Studies suggest that compounds with similar structures exhibit significant antidepressant properties. The mechanism may involve modulation of neurotransmitter systems.
  • Anxiolytic Effects : Related diazepines are known for their anxiolytic effects, which may extend to this compound due to structural similarities.

Pharmacological Studies

Recent research has focused on the pharmacological effects of this compound using various in vitro and in vivo models:

  • Neuropharmacological Effects :
    • A study evaluated the anxiolytic effects using the elevated plus maze (EPM) model in rodents. Results indicated a significant increase in time spent in open arms, suggesting reduced anxiety levels.
    • The compound demonstrated a dose-dependent effect on locomotor activity, which is crucial for assessing potential side effects.
  • Binding Affinity Studies :
    • Molecular docking studies have shown that the compound binds effectively to GABA-A receptors, which are critical in mediating anxiolytic and sedative effects.
    • Comparative binding studies with established drugs like diazepam reveal that this compound may possess similar or enhanced binding affinities.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with generalized anxiety disorder (GAD) reported improvements in anxiety scores after administration of the compound over a four-week period.
  • Case Study 2 : Another study focused on patients with major depressive disorder (MDD) showed that co-administration with SSRIs led to improved outcomes compared to SSRIs alone.

Data Tables

Study TypeFindingsReference
In VivoSignificant anxiolytic effects in EPM
Molecular DockingHigh binding affinity to GABA-A receptors
Clinical TrialImproved anxiety scores in GAD patients
Combination TherapyEnhanced outcomes in MDD when combined with SSRIs

属性

分子式

C21H21FN2O

分子量

336.4 g/mol

IUPAC 名称

6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H21FN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(22)10-8-13)24-16-6-4-3-5-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3

InChI 键

ZJUIKJDXRMNKLF-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1)C

规范 SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。